![molecular formula C9H7ClOS B1404064 (7-Chloro-benzo[b]thiophen-2-yl)-methanol CAS No. 1171926-62-7](/img/structure/B1404064.png)
(7-Chloro-benzo[b]thiophen-2-yl)-methanol
Übersicht
Beschreibung
(7-Chloro-benzo[b]thiophen-2-yl)-methanol is a chemical compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. The compound has been found to possess several interesting properties that make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Material Science: Photophysical Properties
Benzo[b]thiophene derivatives have been studied for their photophysical properties, which are crucial in material science, particularly in the development of photovoltaic materials and light-emitting diodes (LEDs). The planarity of the aryl groups attached to certain core structures can significantly affect the efficiency of radiative decay based on intramolecular charge transfer (ICT) processes .
Medicinal Chemistry: Antimicrobial Activity
Compounds with a benzo[b]thiophene moiety have shown promise as novel antimicrobials with activity against Gram-positive bacteria and mycobacterial species, including M. tuberculosis . This suggests that “(7-Chloro-benzo[b]thiophen-2-yl)-methanol” could potentially be explored for its antimicrobial properties.
Organic Electronics: Phosphorescent Materials
Benzo[b]thiophene-based compounds are used in the development of deep-red phosphorescent iridium(III) complexes, which have applications in organic electronics . These materials are important for creating more efficient and longer-lasting OLED displays.
Therapeutic Applications: Drug Development
Thiophene derivatives are known to possess a wide range of therapeutic properties with diverse applications in drug development . They have been effective in various disease scenarios, indicating that “(7-Chloro-benzo[b]thiophen-2-yl)-methanol” could be investigated for potential therapeutic uses.
Synthetic Chemistry: Aryne Reactions
The one-step synthesis of benzo[b]thiophenes through aryne reactions with alkynyl sulfides is a significant application in synthetic chemistry . This method allows for the creation of a wide range of substituted benzothiophenes, which can be used as intermediates in various chemical syntheses.
Antimicrobial Drug Discovery: Evaluation Against Gram-positive Bacteria
3-Halobenzo[b]thiophenes have been synthesized and evaluated for their potential as antimicrobial agents against Gram-positive bacteria and yeast . This indicates that halogenated benzo[b]thiophenes, such as “(7-Chloro-benzo[b]thiophen-2-yl)-methanol”, may have similar applications.
Zukünftige Richtungen
: Li, G.-N., Zou, Y., Yang, Y.-D., Liang, J., Cui, F., Zheng, T., Xie, H., & Niu, Z.-G. (2014). Deep-Red Phosphorescent Iridium(III) Complexes Containing 1-(Benzo[b]thiophen-2-yl) Isoquinoline Ligand: Synthesis, Photophysical and Electrochemical Properties and DFT Calculations. Journal of Fluorescence, 24(5), 1545–1552. Link
: Yagi, S., & co-workers. (2001). High-efficiency red phosphor, Ir(btp)2(acac). Chemistry Letters, 30(8), 756–757.
: Yagi, S., & co-workers. (2001). High-efficiency red phosphor, Ir(btp)2(acac). Chemistry Letters, 30(8), 756–757.
: Yagi, S., & co-workers. (2001). High-efficiency red phosphor, Ir(btp)2(acac). Chemistry Letters, 30(8), 756–757.
Eigenschaften
IUPAC Name |
(7-chloro-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYKLPWNVJZSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-benzo[b]thiophen-2-yl)-methanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

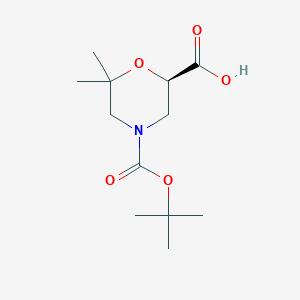
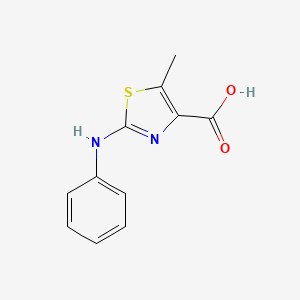
![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)
![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1403991.png)
![Ethyl spiro[3.3]heptane-2-carboxylate](/img/structure/B1403992.png)
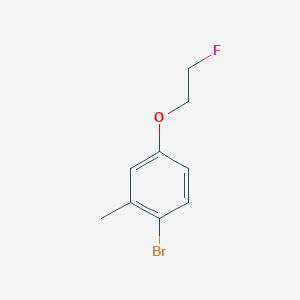
![Spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1403994.png)
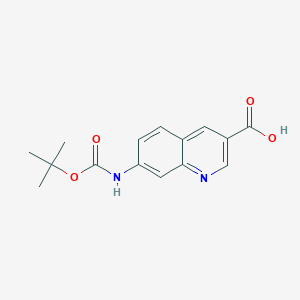
![(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol](/img/structure/B1403997.png)
![6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403998.png)
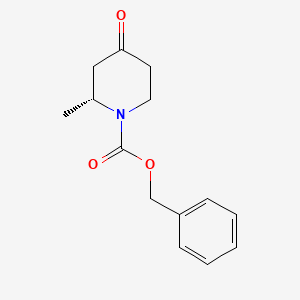
![5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane](/img/structure/B1404003.png)